molecular formula C10H9N3O3S2 B13822893 {(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B13822893
M. Wt: 283.3 g/mol
InChI Key: FALAOKLSBBVLDI-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a thiazolidine ring, a thiophene moiety, and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are being investigated, particularly its role as an anti-inflammatory and anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to novel applications.

Mechanism of Action

The mechanism of action of {(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid involves its interaction with various molecular targets. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The hydrazone linkage may also play a role in binding to specific proteins, affecting their function. The compound’s overall effect is a result of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and have similar biological activities.

    Thiophene-2-carboxylic acid derivatives: These compounds contain the thiophene moiety and are studied for their antimicrobial properties.

    Hydrazone derivatives: These compounds feature the hydrazone linkage and are known for their potential as anticancer agents.

Uniqueness

What sets {(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H9N3O3S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C10H9N3O3S2/c14-8(15)4-7-9(16)12-10(18-7)13-11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,14,15)(H,12,13,16)/b11-5+

InChI Key

FALAOKLSBBVLDI-VZUCSPMQSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=CSC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.